

In-Depth Technical Guide: Physico-Chemical Properties of Kazusamycin B

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Compound of Interest

Compound Name: Kazusamycin B

Cat. No.: B10783465

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Introduction

Kazusamycin B is a potent antitumor antibiotic isolated from *Streptomyces* sp. No. 81-484.[1] It belongs to the leptomycin family of compounds and has demonstrated significant cytotoxic activity against various cancer cell lines, including murine leukemia L1210 and P388.[1][2] This technical guide provides a comprehensive overview of the physico-chemical properties of **Kazusamycin B**, its biological activity, and detailed experimental protocols for its characterization and evaluation.

Physico-Chemical Properties

Kazusamycin B is a complex polyketide with a molecular formula of C₃₂H₄₆O₇ and a molecular weight of 542.7 g/mol .[1] Its structure was elucidated through various physico-chemical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Table 1: Summary of Physico-Chemical Properties of Kazusamycin B

Property	Value	Reference
Molecular Formula	C ₃₂ H ₄₆ O ₇	[1]
Molecular Weight	542.7 g/mol	[1]
Appearance	Colorless Film	
Melting Point	53-55 °C	
Solubility	Soluble in methanol and ethanol. Poorly soluble in water.	
Source	Streptomyces sp. No. 81-484	[1]
Storage	-20°C	

Spectral Data

The structural elucidation of **Kazusamycin B** was heavily reliant on spectroscopic analysis. While the original publication by Funaishi et al. (1987) references unambiguous ¹³C NMR spectral analysis, the specific peak data is detailed within the full text of the article.[\[1\]](#) Below is a summary of the expected spectral characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **Kazusamycin B** is expected to be complex, exhibiting numerous signals in the aliphatic and olefinic regions, corresponding to the extensive carbon chain and multiple double bonds. Key signals would include those for methyl groups, methine protons on the backbone and lactone ring, and protons adjacent to hydroxyl and carbonyl groups.
- ¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 32 carbon atoms in the molecule. Diagnostic peaks would include those for the carbonyl carbons of the ketone and lactone, the carbons of the numerous double bonds, and the carbons bearing hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of **Kazusamycin B** would be characterized by absorption bands corresponding to its various functional groups.

- $\sim 3400 \text{ cm}^{-1}$ (broad): O-H stretching vibration from the hydroxyl groups.
- $\sim 2960\text{--}2850 \text{ cm}^{-1}$: C-H stretching vibrations of the aliphatic portions of the molecule.
- $\sim 1710 \text{ cm}^{-1}$: C=O stretching vibration of the ketone group.
- $\sim 1735 \text{ cm}^{-1}$: C=O stretching vibration of the ester (lactone) group.
- $\sim 1650 \text{ cm}^{-1}$: C=C stretching vibrations of the conjugated double bonds.

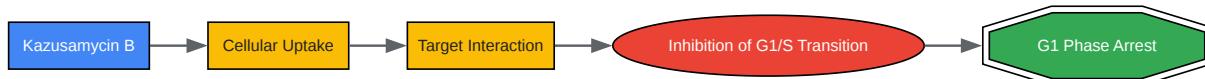
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Kazusamycin B** in a solvent like methanol is expected to show absorption maxima characteristic of its conjugated polyene system. The exact λ_{max} values would be indicative of the extent of conjugation within the molecule.

Biological Activity and Mechanism of Action

Kazusamycin B exhibits potent antitumor activity against a range of cancer cell lines.^[2] Its primary mechanism of action involves the arrest of the cell cycle at the G1 phase.^[3]

Signaling Pathway of Kazusamycin B-induced G1 Cell Cycle Arrest



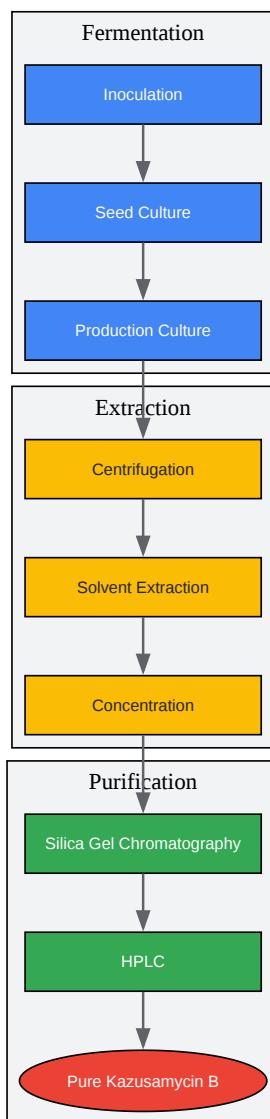
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Caption: **Kazusamycin B** induces G1 phase cell cycle arrest.

Experimental Protocols

Isolation and Purification of Kazusamycin B from Streptomyces sp.

This protocol is a generalized procedure based on standard methods for the isolation of secondary metabolites from Streptomyces.



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